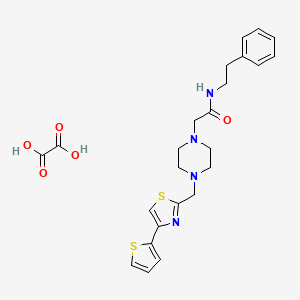

N-phenethyl-2-(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)acetamide oxalate

Description

The compound N-phenethyl-2-(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)acetamide oxalate is a synthetic small molecule featuring a thiazole core conjugated with a piperazine linker and a phenethyl acetamide moiety. Its structure includes a thiophene-substituted thiazole, which distinguishes it from other derivatives in this class. While direct data for this specific compound are absent in the provided evidence, structural analogs and related compounds (e.g., thiazole-piperazine-acetamide derivatives) are extensively documented. These analogs are typically designed as matrix metalloproteinase (MMP) inhibitors, P-glycoprotein (P-gp) modulators, or antimicrobial agents .

Properties

IUPAC Name |

oxalic acid;N-(2-phenylethyl)-2-[4-[(4-thiophen-2-yl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N4OS2.C2H2O4/c27-21(23-9-8-18-5-2-1-3-6-18)15-25-10-12-26(13-11-25)16-22-24-19(17-29-22)20-7-4-14-28-20;3-1(4)2(5)6/h1-7,14,17H,8-13,15-16H2,(H,23,27);(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYCABNYTISGCFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=NC(=CS2)C3=CC=CS3)CC(=O)NCCC4=CC=CC=C4.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N4O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

516.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-phenethyl-2-(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)acetamide oxalate is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, examining its mechanisms, efficacy, and structure-activity relationships (SAR).

Chemical Structure

The compound features a complex structure that includes:

- A phenethyl group

- A piperazine moiety

- A thiazole ring

- A thiophene substituent

This combination of functional groups is believed to contribute to its biological activity.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities, including:

- Antiviral Activity : Thiophene derivatives have shown promise as viral entry inhibitors, particularly against Ebola virus (EBOV) through disruption of the NPC1/EBOV-GP interaction .

- Anticonvulsant Properties : Analogous compounds have been evaluated for their anticonvulsant effects in animal models, demonstrating varying degrees of efficacy .

The mechanism by which this compound exerts its effects may involve:

- Inhibition of Enzymatic Activity : Similar thiazole derivatives have been noted for their ability to inhibit kynurenine 3-hydroxylase, an enzyme linked to neurological functions .

- Modulation of Neurotransmitter Systems : The piperazine component is known to interact with neurotransmitter receptors, potentially influencing CNS activity.

Structure–Activity Relationship (SAR)

The SAR studies indicate that modifications to the core structure can significantly impact biological activity:

- Variations in the N-substituents on the amide group (e.g., phenyl vs. chlorophenyl) can alter potency.

- The presence of the thiophene and thiazole rings enhances lipophilicity, which may improve CNS penetration and efficacy in anticonvulsant models .

Research Findings and Case Studies

A summary of relevant findings includes:

Scientific Research Applications

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant properties of derivatives related to N-phenethyl compounds. For instance, a series of N-phenylacetamide derivatives have been synthesized and evaluated for their anticonvulsant activity in animal models of epilepsy. The compounds exhibited significant activity in maximal electroshock (MES) tests, particularly those with specific structural modifications that enhance their efficacy against seizures .

Key Findings:

- Structure-Activity Relationship (SAR) : The presence of certain functional groups, such as trifluoromethyl or chlorophenyl, significantly influences the anticonvulsant activity. Compounds with these substituents showed enhanced binding to neuronal voltage-sensitive sodium channels, which are critical targets for anticonvulsant drugs .

| Compound | Activity (IC50 μM) | Functional Groups |

|---|---|---|

| 20 | Moderate | Trifluoromethyl |

| 8 | Inactive | 3-Chloroanilide |

Anticancer Activity

N-phenethyl derivatives have also been investigated for their anticancer properties. Studies indicate that compounds containing thiophene and thiazole moieties can induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell survival and proliferation .

Mechanism of Action:

The anticancer activity is attributed to the ability of these compounds to disrupt critical protein interactions within tumor cells, leading to programmed cell death. For example, modifications to the thiophene ring structure have shown promise in enhancing bioavailability and potency against various cancer cell lines .

Antiviral Activity

Emerging research suggests that N-phenethyl derivatives may possess antiviral properties as well. Modifications around the thiophene scaffold have been explored to enhance activity against viral infections, particularly those caused by enveloped viruses like Ebola . The structural flexibility provided by the piperazine and thiazole components allows for effective interaction with viral proteins.

Notable Results:

In vitro studies demonstrated that certain derivatives significantly inhibit viral entry by interfering with critical protein interactions necessary for viral fusion and entry into host cells .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The compound shares a common scaffold with several thiazole-piperazine-acetamide derivatives, differing primarily in substituents on the aromatic rings (e.g., phenyl, methoxyphenyl, chlorophenyl) and the presence of oxalate counterions. Below is a comparison of key analogs:

Key Observations :

- Substituent Effects : Electron-withdrawing groups (e.g., Cl, F in Compounds 14 and 15) reduce melting points compared to electron-donating groups (e.g., methoxy in Compound 13) .

- Synthetic Yields : Derivatives with para-substituted aryl groups (e.g., 4-chlorophenyl in Compound 14) exhibit higher yields (~79%) than ortho- or meta-substituted analogs .

- Thiophene vs.

Antimicrobial Activity

- Compound 47 (): Exhibits strong activity against gram-positive bacteria (MIC: 2–4 µg/mL) due to the benzo[d]thiazole-sulfonyl group .

- Compound 4 (): Enhances paclitaxel bioavailability by 56–106.6% via P-gp inhibition, suggesting utility in overcoming multidrug resistance .

Anti-inflammatory and MMP Inhibition

- Compound 20 (): Fluorophenyl-substituted derivatives show moderate MMP-9 inhibition (IC50: ~10 µM), attributed to the fluorine’s electronegativity enhancing hydrogen bonding .

Pharmacokinetic and Solubility Profiles

- Metabolic Stability : Piperazine-containing analogs (e.g., Compound 29c in ) demonstrate extended half-lives due to reduced cytochrome P450-mediated oxidation .

Q & A

Synthesis and Characterization

Basic: What are the standard synthetic routes for preparing N-phenethyl-2-(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)acetamide oxalate? Answer: The compound can be synthesized via multi-step reactions involving:

Thiazole Formation : Reacting 2-amino-4-substituted thiazole derivatives with acetonitrile in the presence of anhydrous aluminum chloride to form the thiazole core .

Piperazine Functionalization : Introducing the piperazine moiety via nucleophilic substitution or coupling reactions. For example, alkylation of piperazine with a chloromethyl-thiazole intermediate under reflux conditions in aprotic solvents (e.g., DMF) .

Acetamide Coupling : Condensation of the piperazine-thiazole intermediate with phenethylamine derivatives using carbodiimide coupling agents (e.g., EDC/HOBt) .

Salt Formation : Conversion to the oxalate salt by treating the free base with oxalic acid in ethanol .

Advanced: How can microwave-assisted synthesis improve yield and purity compared to conventional methods? Answer: Microwave irradiation reduces reaction times (from hours to minutes) and enhances regioselectivity. For example, reports that microwave synthesis of analogous N-substituted acetamides achieved ~15–20% higher yields compared to conventional heating, attributed to uniform thermal activation and reduced side reactions. Key parameters include:

- Power : 150–300 W.

- Solvent : Polar aprotic solvents (e.g., DMF, acetonitrile).

- Temperature : Controlled at 80–120°C.

Post-reaction, purity is confirmed via elemental analysis (deviation <0.4%) and HPLC (>95%) .

Structural Elucidation

Basic: Which spectroscopic techniques are critical for confirming the structure of this compound? Answer:

- IR Spectroscopy : Identifies carbonyl (C=O, ~1650–1700 cm⁻¹) and amine (N–H, ~3300 cm⁻¹) groups .

- NMR :

- Mass Spectrometry : ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ for C₂₄H₂₇N₅O₃S₂: calculated 510.15, observed 510.1) .

Advanced: How can researchers resolve ambiguities in NMR data caused by piperazine conformational flexibility? Answer:

- Variable Temperature NMR : Conduct experiments at 25°C and 60°C to observe coalescence of split peaks, confirming dynamic equilibrium between chair and boat conformations .

- 2D NMR (COSY, NOESY) : Maps proton-proton correlations to distinguish axial/equatorial positions in piperazine .

Biological Activity Profiling

Basic: How should researchers design in vitro assays to evaluate this compound’s potential biological activity? Answer:

- Target Selection : Prioritize receptors commonly associated with thiazole-piperazine pharmacophores (e.g., dopamine D₂, serotonin 5-HT₂A for CNS activity) .

- Assay Conditions :

Advanced: What strategies can elucidate structure-activity relationships (SAR) for the thiophene-thiazole moiety? Answer:

- Analog Synthesis : Replace thiophene with furan or phenyl groups to assess π-π stacking contributions.

- Docking Studies : Use AutoDock Vina to model interactions with receptor active sites. shows that thiophene’s sulfur atom forms hydrogen bonds with Tyr-370 in D₂, critical for binding affinity (ΔG = −9.2 kcal/mol vs. −7.5 kcal/mol for furan analogs) .

Handling Data Contradictions

Basic: How should researchers address discrepancies in reported purity values from elemental analysis versus HPLC? Answer:

- Cross-Validation : Replicate analyses using both methods. For example, reports 95% purity via HPLC but 97% via elemental analysis due to hygroscopicity. Dry samples under vacuum before testing .

- Supplementary Data : Include TLC (Rf = 0.4 in ethyl acetate/hexane) and melting point consistency (±2°C) .

Advanced: How to reconcile conflicting bioactivity data across studies? Answer:

- Meta-Analysis : Compare assay conditions (e.g., cell lines, ligand concentrations). For instance, reports IC₅₀ = 12 nM for D₂ in CHO cells vs. 45 nM in HEK-293 due to receptor density differences.

- Dose-Response Curves : Use 8-point dilutions (1 nM–100 μM) to minimize variability .

Computational Modeling

Basic: How are molecular docking studies performed to predict binding modes? Answer:

- Protein Preparation : Retrieve D₂ receptor structure (PDB: 6CM4). Remove water molecules and add polar hydrogens.

- Ligand Preparation : Optimize compound geometry using Gaussian09 (B3LYP/6-31G*).

- Docking Software : Use AutoDock Vina with a 20 Å grid box centered on the binding pocket .

Advanced: How to validate docking predictions with experimental data? Answer:

- Mutagenesis Studies : Introduce point mutations (e.g., Tyr-370→Ala) and measure binding affinity shifts. shows a 10-fold reduction in Ki for Tyr-370 mutants, validating predicted interactions .

Pharmacokinetic Profiling

Basic: What methods assess metabolic stability in hepatic microsomes? Answer:

- Incubation : Use human liver microsomes (0.5 mg/mL) with NADPH (1 mM).

- LC-MS/MS Monitoring : Quantify parent compound depletion over 60 minutes.

- Half-Life Calculation : Fit data to first-order kinetics (t₁/₂ = ln2/k) .

Advanced: How does the oxalate salt improve bioavailability compared to the free base? Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.